![molecular formula C7H8FNO B1466160 (5-Fluoro-2-methylpyridin-3-yl)methanol CAS No. 959616-50-3](/img/structure/B1466160.png)
(5-Fluoro-2-methylpyridin-3-yl)methanol
Overview
Description
“(5-Fluoro-2-methylpyridin-3-yl)methanol” is a chemical compound with the empirical formula C7H8FNO . It has a molecular weight of 141.14 . This compound is usually available in solid form .
Molecular Structure Analysis
The molecular structure of “(5-Fluoro-2-methylpyridin-3-yl)methanol” can be represented by the SMILES stringOCC1=CN=CC(F)=C1
. This indicates that the molecule consists of a pyridine ring with a fluoro group at the 5th position and a methyl group at the 2nd position. A methanol group is attached to the 3rd position of the pyridine ring . Physical And Chemical Properties Analysis
“(5-Fluoro-2-methylpyridin-3-yl)methanol” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications
Radiopharmaceutical Synthesis
The compound is used in the synthesis of fluorinated pyridines , which are crucial in creating imaging agents for positron emission tomography (PET). These agents are used in local radiotherapy for cancer, providing a way to visualize and target tumors .
Agricultural Chemistry
In agriculture, fluorinated pyridines, such as (5-Fluoro-2-methylpyridin-3-yl)methanol, are introduced into lead structures to improve physical, biological, and environmental properties. They are part of the development of new agricultural products with enhanced efficacy and reduced environmental impact .
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. Its presence in a molecule can significantly alter the molecule’s reactivity and stability, making it valuable for synthesizing novel organic compounds .
Pharmaceutical Development
Fluorine atoms in pharmaceuticals can greatly influence drug properties, such as potency, selectivity, and metabolic stability. (5-Fluoro-2-methylpyridin-3-yl)methanol is used to introduce fluorine into drug candidates, potentially leading to more effective medications .
Material Science
In material science, the introduction of fluorinated compounds can result in materials with unique properties like increased resistance to solvents and thermal stability. This compound could be used to synthesize new materials with these desirable characteristics .
Green Chemistry
The compound is involved in green chemistry applications, where it’s used in processes that aim to reduce or eliminate the use and generation of hazardous substances. Its use in flow synthesis is an example of a greener approach to chemical production .
Catalysis
(5-Fluoro-2-methylpyridin-3-yl)methanol can act as a ligand in catalytic systems, influencing the outcome of chemical reactions. It can modify the reactivity of catalysts and enable more efficient and selective transformations .
Analytical Chemistry
In analytical chemistry, fluorinated pyridines are used as standards and reagents. Their unique properties make them suitable for use in various analytical techniques, such as chromatography and spectroscopy, to identify and quantify other substances .
properties
IUPAC Name |
(5-fluoro-2-methylpyridin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-5-6(4-10)2-7(8)3-9-5/h2-3,10H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CASOFZLKOLSCJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluoro-2-methylpyridin-3-yl)methanol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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